molecular formula C11H14BrNO4S B13489973 Methyl 4-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate

Methyl 4-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate

Cat. No.: B13489973
M. Wt: 336.20 g/mol
InChI Key: VFXXZLMEBLOPMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a sulfur-containing heterocycle that is widely used in organic synthesis due to its stability and reactivity. The compound is characterized by the presence of a bromine atom, a tert-butoxycarbonyl (Boc) protected amino group, and a methyl ester group attached to the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate typically involves multiple steps:

    Bromination: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Amination: The brominated thiophene undergoes nucleophilic substitution with tert-butyl carbamate to introduce the Boc-protected amino group.

    Esterification: The carboxylic acid group on the thiophene ring is esterified using methanol and a strong acid catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives and heterocyclic compounds.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: Explored for its role in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, including organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of methyl 4-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate depends on its specific application

    Bromine Atom: Acts as a leaving group in substitution reactions, facilitating the formation of new bonds.

    Boc-Protected Amino Group: Provides a protected amine that can be deprotected under acidic conditions to yield a free amine, which can then participate in further reactions.

    Methyl Ester Group: Can be hydrolyzed to the corresponding carboxylic acid, which can form hydrogen bonds or ionic interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromo-3-amino-thiophene-2-carboxylate: Lacks the Boc protection on the amino group, making it more reactive but less stable.

    Methyl 4-chloro-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate: Contains a chlorine atom instead of bromine, which affects its reactivity and the types of reactions it can undergo.

Uniqueness

Methyl 4-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate is unique due to the combination of its functional groups, which provide a balance of stability and reactivity. The Boc protection allows for selective deprotection and further functionalization, while the bromine atom enables a wide range of substitution reactions.

Properties

Molecular Formula

C11H14BrNO4S

Molecular Weight

336.20 g/mol

IUPAC Name

methyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylate

InChI

InChI=1S/C11H14BrNO4S/c1-11(2,3)17-10(15)13-7-6(12)5-18-8(7)9(14)16-4/h5H,1-4H3,(H,13,15)

InChI Key

VFXXZLMEBLOPMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(SC=C1Br)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.